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Compound of Interest

Compound Name: 2-Bromo-3-methylpyridine 1-oxide

Cat. No.: B173217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational

approaches applicable to the study of 2-Bromo-3-methylpyridine 1-oxide. Drawing upon

established methodologies for pyridine N-oxides and their derivatives, this document outlines

the core computational protocols, expected molecular properties, and data presentation

standards relevant to researchers in chemistry and drug development. While direct

computational studies on 2-Bromo-3-methylpyridine 1-oxide are not extensively reported in

the literature, this guide synthesizes data from closely related analogs to provide a robust

predictive framework.

Introduction to Computational Studies of Pyridine N-
Oxides
Pyridine N-oxides are a versatile class of compounds with significant applications in organic

synthesis and medicinal chemistry.[1] Their unique electronic structure, characterized by a

zwitterionic N-O bond, imparts distinct reactivity compared to their parent pyridines.[2]

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have

become indispensable for elucidating the geometric, electronic, and spectroscopic properties of

these molecules.[3][4] Such studies provide critical insights into molecular stability, reactivity,

and potential intermolecular interactions, which are vital for rational drug design and materials

science.
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Computational Methodologies
A standard and effective computational protocol for analyzing 2-Bromo-3-methylpyridine 1-
oxide would involve the following steps. This workflow is based on methodologies frequently

applied to similar pyridine derivatives.[3][5]

Computational Workflow for 2-Bromo-3-methylpyridine 1-oxide
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Caption: A typical workflow for theoretical calculations on pyridine derivatives.
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Quantum chemistry software packages such as Gaussian, ORCA, or similar programs are

suitable for performing the necessary calculations.

Density Functional Theory (DFT) Approach
DFT offers a reliable balance between computational accuracy and cost for systems of this

size.[4]

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used

and has been shown to provide accurate results for the geometric and electronic properties

of pyridine derivatives.[3][6] Other functionals like M06 may also be employed for

comparison.[2]

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for achieving a

good balance of accuracy and computational efficiency. This basis set includes diffuse

functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p)

for a more flexible description of bonding.[5][7]

Key Computational Experiments
Geometry Optimization: The initial step involves finding the minimum energy structure of the

molecule. The absence of imaginary frequencies in the subsequent vibrational analysis

confirms that a true minimum on the potential energy surface has been located.[8]

Vibrational Frequency Analysis: This calculation predicts the infrared (IR) and Raman

spectra of the molecule. The calculated frequencies are often scaled by a factor (e.g., ~0.96

for B3LYP) to better match experimental data.[6]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution,

intramolecular charge transfer, and the nature of chemical bonds.[5][7]

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for

understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of

chemical stability; a smaller gap suggests higher reactivity.[3][8]
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Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge

distribution and is useful for predicting sites of electrophilic and nucleophilic attack.[6][9]

Predicted Molecular Properties and Data
Based on studies of structurally similar compounds like bromo-methyl-pyridines and other

pyridine N-oxides, the following data tables summarize the expected theoretical results for 2-
Bromo-3-methylpyridine 1-oxide.

Structural Parameters
The optimized geometric parameters (bond lengths and angles) are expected to be in good

agreement with experimental data from X-ray crystallography of related molecules.[6][8]

Table 1: Predicted Optimized Geometrical Parameters

Parameter Predicted Value (B3LYP/6-311++G(d,p))

Bond Lengths (Å)

N1-O ~1.25 - 1.30

C2-Br ~1.88 - 1.95

C-C (ring) ~1.38 - 1.41

C-N (ring) ~1.33 - 1.38

C3-C(methyl) ~1.50 - 1.52

**Bond Angles (°) **

C2-N1-C6 ~120 - 125

O-N1-C2 ~115 - 120

N1-C2-Br ~115 - 118

C2-C3-C(methyl) ~120 - 123

Note: These are estimated values based on analogous compounds. Actual calculated values

may vary.
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Electronic Properties
The electronic properties determine the reactivity and kinetic stability of the molecule.

Table 2: Predicted Electronic Properties

Property Predicted Value (eV)

HOMO Energy ~ -6.5 to -7.5

LUMO Energy ~ -1.5 to -2.5

HOMO-LUMO Energy Gap (ΔE) ~ 4.0 to 5.0

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic

stability.[3]
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Caption: Relationship between frontier molecular orbitals and chemical properties.

Vibrational Frequencies
Vibrational analysis can be used to identify characteristic functional group frequencies. The N-

O stretching vibration is a key feature in the spectra of pyridine N-oxides.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups
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Vibrational Mode Predicted Wavenumber (cm⁻¹, scaled)

C-H stretching (aromatic) 3000 - 3100

C-H stretching (methyl) 2900 - 3000

C=C / C=N stretching (ring) 1400 - 1600

N-O stretching 1200 - 1300

C-Br stretching 600 - 700

Conclusion
While specific experimental and theoretical data for 2-Bromo-3-methylpyridine 1-oxide are

sparse, a robust computational investigation can be designed based on well-established DFT

methodologies. The protocols and expected data presented in this guide provide a solid

foundation for researchers to predict the molecule's structural, electronic, and vibrational

properties. These theoretical insights are invaluable for guiding synthetic efforts, understanding

reactivity, and accelerating the development of new chemical entities in the pharmaceutical and

materials science sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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